2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring substituted with a propylamino group and a pyridinyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve more streamlined and cost-effective methods. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino and pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can lead to various derivatives with modified functional groups .
Scientific Research Applications
2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde
- 2-(2-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde
- 2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde
Uniqueness
2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propylamino group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-[2-(propylamino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-2-8-15-14-12(6-5-9-16-14)13-7-3-4-10-17(13)11-18/h5-6,9,11,13H,2-4,7-8,10H2,1H3,(H,15,16) |
InChI Key |
SNEMOIBZYZCJBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=CC=N1)C2CCCCN2C=O |
Origin of Product |
United States |
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